10,11-Dihydro-5H-dibenzo[A,D]cycloheptene-5-methanol
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Overview
Description
10,11-Dihydro-5H-dibenzo[A,D]cycloheptene-5-methanol is a chemical compound with the molecular formula C16H16O. It is a derivative of dibenzocycloheptene, characterized by a methanol group attached to the cycloheptene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10,11-Dihydro-5H-dibenzo[A,D]cycloheptene-5-methanol typically involves the reduction of corresponding ketones or aldehydes. One common method is the reduction of 10,11-dihydro-5H-dibenzo[A,D]cyclohepten-5-one using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale reduction processes, utilizing efficient and cost-effective reducing agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: 10,11-Dihydro-5H-dibenzo[A,D]cycloheptene-5-methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of more saturated derivatives.
Substitution: The methanol group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of more saturated derivatives.
Substitution: Formation of compounds with different functional groups.
Scientific Research Applications
10,11-Dihydro-5H-dibenzo[A,D]cycloheptene-5-methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiparasitic effects.
Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 10,11-Dihydro-5H-dibenzo[A,D]cycloheptene-5-methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and potentially providing therapeutic benefits in neurological disorders .
Comparison with Similar Compounds
10,11-Dihydro-5H-dibenzo[A,D]cycloheptene: A structurally similar compound without the methanol group.
5H-Dibenzo[A,D]cycloheptene-5-one: A ketone derivative of the parent compound.
10,11-Dihydro-5H-dibenzo[A,D]cyclohepten-5-ylmethanol: Another derivative with a different functional group.
Uniqueness: 10,11-Dihydro-5H-dibenzo[A,D]cycloheptene-5-methanol is unique due to the presence of the methanol group, which imparts distinct chemical and biological properties. This functional group allows for various chemical modifications and interactions, making the compound versatile for different applications .
Properties
IUPAC Name |
2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylmethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O/c17-11-16-14-7-3-1-5-12(14)9-10-13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NARLNRIFIJXMSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(C3=CC=CC=C31)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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